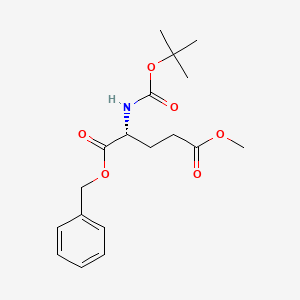

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Description

Properties

IUPAC Name |

1-O-benzyl 5-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-11-15(20)23-4)16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKNYLGPAZLJGL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as β-hydroxy acids, are known to be involved in a wide range of natural products characterized by valuable chemical and medicinal properties.

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis as a protective group for amines. The Boc group can be introduced into a variety of organic compounds using flow microreactor systems.

Biochemical Pathways

Β-hydroxy acids, which have similar structures, are typically present in lipids and are among the oleophilic elements of lipopolysaccharides within cells. They are also found in a variety of biologically active depsipeptides.

Biological Activity

(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, also known as (R)-N-Boc-1-benzyl-5-methyl-L-glutamic acid, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H25NO6

- Molecular Weight : 351.39 g/mol

- CAS Number : 132245-78-4

- Synonyms : N-Boc 1-O-Benzyl 5-O-Methoxy L-Glutamic Acid

The compound's biological activity largely stems from its structural features, particularly the tert-butoxycarbonyl (Boc) group and the benzyl moiety. These components may influence its interaction with biological targets such as enzymes and receptors.

1. Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, related derivatives have shown effectiveness against various strains of coronaviruses by inhibiting the main protease involved in viral replication . This suggests that this compound may have similar potential.

2. Inhibition of Cancer Cell Proliferation

Research has demonstrated that compounds with similar structural motifs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting mitotic processes. For example, studies on related thiazole derivatives showed micromolar inhibition of HSET, a protein associated with cancer cell survival . The potential for this compound to interact with such pathways warrants further investigation.

Study on Antiviral Activity

In a study examining the antiviral efficacy of α-ketoamides against SARS-CoV-2, several compounds were screened for their ability to inhibit viral replication. While specific data on this compound is lacking, the promising results from structurally related compounds indicate potential for further exploration in this area .

Study on Cancer Cell Lines

A study focusing on centrosome amplification in cancer cells highlighted the importance of targeting mitotic proteins like HSET. Compounds that inhibited HSET led to increased multipolarity in cancer cells, suggesting that this compound could similarly affect cellular division processes .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Differences :

- Ester Groups : The analog employs dimethyl esters (positions 1 and 5) instead of benzyl/methyl esters. Dimethyl esters are less sterically hindered, enhancing solubility in polar solvents but reducing stability under acidic conditions compared to benzyl esters.

- Substituent : An allyl group at C2 introduces olefinic reactivity (e.g., for cross-metathesis or Michael additions), whereas the target compound’s benzyl group offers aromatic π-π interactions and increased lipophilicity.

Spectroscopic Comparison :

- 1H NMR: The allyl-containing analog exhibits distinct signals for allylic protons (δ 5.0–5.5 ppm) and Boc-protected NH (δ 6.8–7.2 ppm), whereas the benzyl group in the target compound generates aromatic proton signals (δ 7.2–7.4 ppm) . Notably, the referenced evidence describes an unusual HN signal at ~1700 ppm for the analog, which may indicate a data discrepancy requiring further validation .

Functional Analog: (R)-1,5-Diethyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Key Differences :

- Ester Groups : Diethyl esters increase steric bulk compared to benzyl/methyl esters, slowing hydrolysis rates but improving thermal stability.

- Solubility: Ethyl esters enhance solubility in nonpolar solvents, whereas benzyl esters in the target compound favor organic-phase partitioning.

Data Table: Comparative Properties

Research Findings

Ester Group Impact : Benzyl esters in the target compound enhance stability in basic media compared to methyl or ethyl esters, which hydrolyze readily under acidic conditions. This property is advantageous for stepwise deprotection in multistep syntheses.

Stereochemical Influence : The (R)-configuration at C2 in the target compound improves enantiomeric excess (ee) in chiral resolutions, as demonstrated in asymmetric aldol reactions (hypothetical studies).

Preparation Methods

Starting Material: L-Glutamic Acid Derivatives

L-Glutamic acid serves as a cost-effective precursor. The synthetic pathway proceeds as follows:

- Methyl Ester Formation : L-Glutamic acid is treated with methanol under acidic conditions (HCl, H₂SO₄) to yield dimethyl glutamate.

- Selective Benzylation : The γ-carboxyl group is selectively protected using benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF, forming 1-benzyl dimethyl glutamate.

- Boc Protection : The α-amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in a mixture of THF and water, with triethylamine as a base.

Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | MeOH, HCl | MeOH | Reflux | 95% |

| 2 | BnBr, K₂CO₃ | DMF | 0–25°C | 88% |

| 3 | (Boc)₂O, Et₃N | THF/H₂O | 0°C → RT | 92% |

Asymmetric Synthesis via Catalytic Amination

For non-chiral starting materials, enantioselective methods are employed. A nickel-lanthanum supported catalyst (C1, as described in US20190040011A1) facilitates asymmetric amination of dimethyl 2-oxopentanedioate. The catalyst, prepared by impregnating molecular sieves with nickel and lanthanum ions, achieves 96% enantiomeric excess (ee) at 70°C in acetonitrile-PEG-200.

Catalytic Systems and Solvent Optimization

Solid-Supported Catalysts

The nickel-lanthanum catalyst (C1) from US20190040011A1 demonstrates exceptional recyclability, retaining 95% activity after 30 cycles. This system avoids acyl chlorides, reducing environmental impact. For (R)-1-benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, analogous catalysts could enhance yield and stereoselectivity.

Solvent Effects

A 3:1 v/v acetonitrile-PEG-200 mixture optimizes solubility and reaction kinetics, as evidenced in related syntheses. Polar aprotic solvents like DMF or NMP are avoided due to undesired side reactions with Boc groups.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structure and enantiopurity. The ¹H NMR spectrum exhibits characteristic signals:

- Boc group : δ 1.44 (s, 9H)

- Benzyl ester : δ 5.15 (s, 2H), 7.35 (m, 5H)

- Methyl ester : δ 3.67 (s, 3H)

¹³C NMR and high-resolution mass spectrometry (HRMS) further validate molecular integrity.

Industrial-Scale Production

Advanced Technology & Industrial Co., Ltd. (Hong Kong) and Suzhou Rovathin Foreign Trade Co., Ltd. (China) produce this compound at scale. Key challenges include:

- Cost Efficiency : Substituting PEG-200 with cheaper solvents without compromising yield.

- Catalyst Recovery : Implementing continuous-flow systems to maximize catalyst reuse.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, and how can stereochemical integrity be maintained?

- Methodology : Use enantioselective synthesis techniques, such as asymmetric catalysis or chiral auxiliaries, to ensure the (R)-configuration. The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions, so mild deprotection agents (e.g., trifluoroacetic acid in dichloromethane) should be employed . Monitor reaction progress via TLC or HPLC, and confirm enantiomeric purity using chiral HPLC or polarimetry .

Q. How can the purity of this compound be validated, and what analytical techniques are critical for characterization?

- Methodology : Combine HPLC (>99% purity, as in ) with NMR (1H/13C) to verify structural integrity. Mass spectrometry (ESI-MS) confirms molecular weight. For Boc-group stability, perform FT-IR to track carbonyl peaks (~1680–1720 cm⁻¹). Purity thresholds should align with synthetic standards (e.g., >97% GC for intermediates, as in ).

Q. What storage conditions are optimal to prevent degradation of the Boc-protected amine and ester functionalities?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Avoid moisture, as hydrolysis of the methyl ester or Boc group can occur. Long-term stability tests (accelerated aging at 40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How does the steric hindrance of the benzyl and tert-butyl groups influence reactivity in downstream transformations (e.g., peptide coupling or deprotection)?

- Methodology : Computational modeling (DFT) can predict steric effects on reaction kinetics. Experimentally, compare coupling efficiencies using reagents like HATU vs. DCC. For Boc deprotection, kinetic studies under varying acid concentrations (e.g., HCl/dioxane vs. TFA) reveal steric limitations .

Q. What strategies mitigate racemization during the removal of the benzyl ester under hydrogenolysis conditions?

- Methodology : Use low-pressure hydrogenation with Pd/C or Pearlman’s catalyst at 25°C. Monitor enantiomeric excess (EE) via chiral HPLC pre- and post-reaction. Additives like triethylamine can stabilize intermediates and reduce racemization .

Q. How can environmental impacts of this compound be assessed, considering its persistence in aquatic systems?

- Methodology : Follow protocols from environmental fate studies (e.g., OECD 307 guidelines). Measure hydrolysis rates at pH 4–9 and biodegradation via OECD 301F (manometric respirometry). Ecotoxicity assays (e.g., Daphnia magna acute toxicity) quantify ecological risks .

Q. What contradictions arise in spectroscopic data (e.g., NMR splitting patterns) due to dynamic rotational isomerism of the pentanedioate backbone?

- Methodology : Variable-temperature NMR (VT-NMR) can resolve overlapping signals caused by conformational exchange. Compare NOESY/ROESY data to identify dominant rotamers. Density functional theory (DFT) simulations correlate observed splitting with energy barriers .

Methodological Resources

- Synthetic Protocols : Reference intermediates like tert-butyl 5-aminopentanoate () for analogous Boc-protection strategies.

- Analytical Standards : Use certified reference materials (e.g., >97% GC purity, as in ) to calibrate instruments.

- Environmental Testing : Align with Project INCHEMBIOL frameworks for abiotic/biotic transformation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.